molecular formula C9H9BrClN B1290960 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene CAS No. 951886-60-5

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene

Cat. No.: B1290960
CAS No.: 951886-60-5
M. Wt: 246.53 g/mol
InChI Key: XQIGAKUAOZFEQH-UHFFFAOYSA-N
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Description

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene, also known as BCBP, is an organic compound with a wide range of applications in organic synthesis and analytical chemistry. BCBP is a useful synthetic intermediate for the synthesis of a variety of organic compounds and can be used in a range of analytical techniques. BCBP is a versatile compound, with potential applications in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

  • Chemical Reactions and Pyrolysis Studies : One application of related chemicals to 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is in the study of chemical reactions and pyrolysis. For example, the gas phase pyrolysis of alkenyl chlorides like 4-chloro-1-butene has been investigated, revealing insights into the decomposition processes and reaction kinetics under various conditions (Chuchani, Hernándeza, & Martín, 1979).

  • Electrochemical Reduction Studies : Compounds similar to this compound have been studied in the context of electrochemical reduction. For instance, research on the electrochemical reduction of 1-bromo-2-butene and 1-chloro-2-butene has provided valuable information on the reduction processes and mechanisms involved (Casado, Culleré, Julià, & Brillas, 1993).

  • Synthesis and Reactivity Studies : The study of the synthesis and reactivity of halogenated compounds closely related to this compound is another important application. Research in this area includes the examination of the reactivity of halo(pyridyl)carbenes, which are critical for understanding the chemistry of pyridine derivatives (Moya-Barrios, Cozens, & Schepp, 2009).

  • Materials Science and Catalysis : Compounds structurally similar to this compound are used in materials science and catalysis research. Studies involving nickel(II) complexes and their applications in ethylene oligomerization have been conducted, shedding light on the potential industrial applications of these compounds (Nyamato, Alam, Ojwach, & Akerman, 2016).

  • Advanced Synthesis Techniques : Advanced synthesis techniques using halogenated pyridines have been explored. This includes the synthesis of complex molecules for potential applications in pharmaceuticals and other industries. The synthesis and characterization of bromine-substituted (chloromethyl)pyridine precursors are examples of this application (Handlovic, Moreira, Khan, Saeed, Khan, Elshaer, & Bogart, 2021).

Properties

IUPAC Name

5-(3-bromobut-3-enyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIGAKUAOZFEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CN=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641244
Record name 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-60-5
Record name 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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